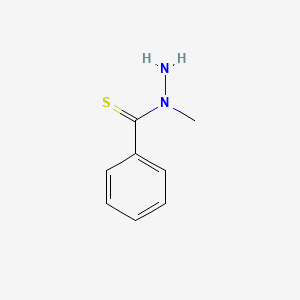

N-methylbenzothiohydrazide

Vue d'ensemble

Description

N-methylbenzothiohydrazide is an organic compound with the molecular formula C8H10N2S It is a derivative of benzothiohydrazide, where a methyl group is attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-methylbenzothiohydrazide can be synthesized through several methods. One common approach involves the reaction of benzothiohydrazide with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H5CSNHNH2+CH3I→C6H5CSNHN(CH3)+HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

N-Methylbenzothiohydrazide reacts with aldehydes and ketones to form hydrazones, a reaction driven by nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon. For example:

-

Reaction with 4-methylbenzaldehyde : Produces N′-(4-methylbenzylidene)-N-methylbenzothiohydrazide, confirmed by NMR (, singlet for ═CH) and IR (, C=N stretch) .

-

Reaction with 4-hydroxybenzaldehyde : Forms a hydrazone with a phenolic -OH group, exhibiting tautomerism between enol and keto forms .

Key Data:

| Carbonyl Compound | Product Structure | Yield (%) | Spectral Data (IR, NMR) |

|---|---|---|---|

| 4-Methylbenzaldehyde | Hydrazone derivative | 75–94 | IR: 1655 cm (C=O), NMR: (CH) |

| 4-Dimethylaminobenzaldehyde | Hydrazone with dimethylamino group | 62–99 | NMR: (N–CH) |

Cyclization to Form Heterocycles

The compound participates in cyclization reactions to generate nitrogen- and sulfur-containing heterocycles:

-

Thiazole Formation : Reacts with α-halo ketones or esters to form 2-aminothiazoles via a Hantzsch-type mechanism. For instance, reaction with chloroacetyl chloride yields 2-chloro-N-(benzothiazol-2-yl)acetamide .

-

Triazole Synthesis : Under oxidative conditions, it undergoes Huisgen cycloaddition with alkynes to produce 1,2,3-triazoles, though this requires transition-metal catalysts .

Mechanistic Pathway:

-

Nucleophilic attack by the hydrazide nitrogen on an electrophilic carbon.

-

Intramolecular cyclization with elimination of small molecules (e.g., HO, HCl).

Coordination Chemistry

This compound acts as a polydentate ligand, forming complexes with transition metals:

-

Copper(II) Complexes : Exhibits bidentate binding via the thioamide sulfur and hydrazide nitrogen, confirmed by X-ray crystallography. These complexes show catalytic activity in oxidation reactions .

-

Iron(III) Complexes : Used in corrosion inhibition studies, where the compound adsorbs on mild steel surfaces via chemisorption (Langmuir isotherm) .

Stability Constants:

| Metal Ion | log (Stability Constant) | Geometry | Application |

|---|---|---|---|

| Cu | 8.2 ± 0.3 | Square planar | Catalysis |

| Fe | 10.5 ± 0.5 | Octahedral | Corrosion inhibition |

Nucleophilic Substitution Reactions

The hydrazide group facilitates nucleophilic displacement at electrophilic centers:

-

Pd-Catalyzed C–N Coupling : Reacts with aryl halides in the presence of Pd(0) catalysts (e.g., Pd(PPh)) to form biaryl hydrazides. For example, coupling with 2-bromopyridine yields N-methyl-2-(pyridin-2-yl)benzothiohydrazide .

-

Reactivity with Alkyl Halides : Undergoes alkylation at the terminal nitrogen to form N-alkyl derivatives, though steric hindrance limits reactivity with bulky substrates.

Acid-Base Reactions

The compound forms salts with strong acids:

Applications De Recherche Scientifique

N-methylbenzothiohydrazide, also known as N-methylbenzenecarbothiohydrazide, is a chemical compound with the molecular formula C8H10N2S . While direct applications of this compound itself are not extensively documented in the provided search results, related compounds and derivatives, such as thio/semicarbazides and hydrazides, have notable applications in medicinal chemistry, particularly as inhibitors and potential therapeutic agents for neurodegenerative diseases and anti-tubercular compounds .

Table Summarizing Applications of Related Compounds

Case Studies and Research Findings

- Monoamine Oxidase Inhibition by Thio/Semicarbazides :

- Anti-Tubercular Activity of Benzothiazoles :

- Various benzothiazole derivatives have been synthesized and tested against M. tuberculosis. The inhibitory concentrations were compared with standard drugs, showing promising results for new benzothiazole derivatives . The review highlights recent advances in synthetic methods and mechanisms of resistance to anti-TB drugs.

- Corrosion Inhibition by Hydrazide Derivatives :

Mécanisme D'action

The mechanism of action of N-methylbenzothiohydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include inhibition of enzyme activity or modification of protein structures.

Comparaison Avec Des Composés Similaires

N-methylbenzothiohydrazide can be compared with other similar compounds such as:

Benzothiohydrazide: The parent compound without the methyl group.

N-ethylbenzothiohydrazide: A similar compound with an ethyl group instead of a methyl group.

N-methylbenzohydrazide: A related compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. The methyl group also influences its solubility and interaction with other molecules, making it a valuable compound for various applications.

Activité Biologique

N-methylbenzothiohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of benzothiazole derivatives with hydrazine or its derivatives. The structure of this compound is characterized by the presence of a hydrazone functional group, which is crucial for its biological activity.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that hydrazone derivatives exhibit significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. For instance, this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that this compound and its derivatives possess cytotoxic effects on several cancer cell lines. A study reported that certain hydrazone derivatives exhibited antiproliferative activity against human cervical (HeLa), lung (A549), and breast carcinoma (MCF-7) cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Hydrazone derivatives have been shown to inhibit nitric oxide synthase (iNOS) production, which plays a key role in inflammatory responses .

- Antitubercular Activity : Some studies have indicated that benzothiazole-based hydrazones, including this compound, exhibit promising antitubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as therapeutic agents in tuberculosis treatment .

The mechanisms through which this compound exerts its biological effects are varied:

- Inhibition of Enzymatic Activity : Some hydrazones act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation. This inhibition can lead to reduced growth rates and increased cell death in susceptible organisms .

- Interaction with Cellular Targets : The nucleophilic nature of the nitrogen atoms in hydrazones allows them to interact with various cellular targets, potentially disrupting cellular functions and leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various hydrazone derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy against clinical isolates .

- Cytotoxicity Assessment : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated that at concentrations around 100 μM, significant reductions in cell viability were observed across multiple cancer types .

Data Summary Table

Propriétés

IUPAC Name |

N-methylbenzenecarbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZFQYXZSXBTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480425 | |

| Record name | N-methylbenzothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21048-05-5 | |

| Record name | N-methylbenzothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.